molecular formula C21H27N3OS B3464267 1-(1-benzyl-4-piperidinyl)-4-(2-thienylcarbonyl)piperazine

1-(1-benzyl-4-piperidinyl)-4-(2-thienylcarbonyl)piperazine

Cat. No. B3464267
M. Wt: 369.5 g/mol
InChI Key: JBWZXAJVCWWPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-benzyl-4-piperidinyl)-4-(2-thienylcarbonyl)piperazine is a chemical compound that has garnered significant interest in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

1-(1-benzyl-4-piperidinyl)-4-(2-thienylcarbonyl)piperazine has been studied extensively for its potential applications in various fields. In the field of neuroscience, it has been shown to have potential as a treatment for depression and anxiety disorders. It has also been studied for its potential use as an anti-addictive agent for drugs such as cocaine and nicotine.
In the field of oncology, this compound has been shown to have potential as a chemotherapeutic agent for the treatment of various cancers, including breast cancer and lung cancer.

Mechanism of Action

The exact mechanism of action of 1-(1-benzyl-4-piperidinyl)-4-(2-thienylcarbonyl)piperazine is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine, serotonin, and norepinephrine systems. It has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and nicotinic acetylcholine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and complex. It has been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to modulate the activity of various ion channels, leading to changes in neuronal excitability.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(1-benzyl-4-piperidinyl)-4-(2-thienylcarbonyl)piperazine in lab experiments is its potent and selective activity on various neurotransmitter systems and ion channels. This makes it a useful tool for studying the role of these systems in various physiological and pathological processes.
However, one of the limitations of using this compound is its potential toxicity and side effects. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.

Future Directions

There are numerous future directions for research on 1-(1-benzyl-4-piperidinyl)-4-(2-thienylcarbonyl)piperazine. Some potential areas of focus include:
1. Further elucidation of the compound's mechanism of action and its effects on various neurotransmitter systems and ion channels.
2. Exploration of the compound's potential as a treatment for various psychiatric and neurological disorders, including depression, anxiety, and addiction.
3. Investigation of the compound's potential as a chemotherapeutic agent for various types of cancer.
4. Development of new analogs and derivatives of the compound with improved potency, selectivity, and safety profiles.
Conclusion
In conclusion, this compound is a chemical compound with significant potential for scientific research applications. Its potent and selective activity on various neurotransmitter systems and ion channels make it a useful tool for studying the role of these systems in various physiological and pathological processes. However, careful dosing and monitoring are required to ensure the safety of lab animals and researchers. Numerous future directions for research on this compound exist, including further elucidation of its mechanism of action and exploration of its potential as a treatment for various disorders.

properties

IUPAC Name

[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS/c25-21(20-7-4-16-26-20)24-14-12-23(13-15-24)19-8-10-22(11-9-19)17-18-5-2-1-3-6-18/h1-7,16,19H,8-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWZXAJVCWWPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C(=O)C3=CC=CS3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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